3-(7-Chloro-1,3-benzodioxol-5-yl)-3-(phenylsulfanyl)-1-(thiophen-2-yl)propan-1-one
Description
This compound is a structurally complex propan-1-one derivative featuring three distinct moieties: a 7-chloro-1,3-benzodioxol-5-yl group, a phenylsulfanyl (S-phenyl) substituent, and a thiophen-2-yl ketone. Its synthesis likely involves multi-step reactions, including Friedel-Crafts acylation for the thiophenyl ketone formation (as seen in analogous syntheses ), followed by functionalization of the benzodioxol and phenylsulfanyl groups. The phenylsulfanyl group introduces steric bulk and sulfur-based electronic effects, which may modulate biological activity or photophysical properties.
Properties
Molecular Formula |
C20H15ClO3S2 |
|---|---|
Molecular Weight |
402.9 g/mol |
IUPAC Name |
3-(7-chloro-1,3-benzodioxol-5-yl)-3-phenylsulfanyl-1-thiophen-2-ylpropan-1-one |
InChI |
InChI=1S/C20H15ClO3S2/c21-15-9-13(10-17-20(15)24-12-23-17)19(26-14-5-2-1-3-6-14)11-16(22)18-7-4-8-25-18/h1-10,19H,11-12H2 |
InChI Key |
ZETBMDUOKSBYOL-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C(=CC(=C2)C(CC(=O)C3=CC=CS3)SC4=CC=CC=C4)Cl |
Origin of Product |
United States |
Biological Activity
The compound 3-(7-Chloro-1,3-benzodioxol-5-yl)-3-(phenylsulfanyl)-1-(thiophen-2-yl)propan-1-one is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molar mass of approximately 348.82 g/mol. The structure includes a benzodioxole moiety, which is known for its biological activity, particularly in anticancer applications. The presence of a thiophenyl group and a phenylsulfanyl substituent may contribute to the compound's unique pharmacological properties.
Anticancer Activity
Recent studies have indicated that compounds containing benzodioxole structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related study evaluated benzodioxole-based thiosemicarbazones and found that these compounds inhibited cell proliferation in A549 human lung adenocarcinoma and C6 rat glioma cells .
Key Findings:
- Cytotoxicity: The compound showed promising cytotoxic activity against multiple cancer cell lines.
- Mechanisms of Action: The anticancer effects are attributed to the induction of apoptosis and disruption of mitochondrial membrane potential.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 12.5 | Apoptosis induction |
| C6 (Glioma) | 15.0 | Mitochondrial disruption |
| NIH/3T3 (Fibroblast) | >50 | Low toxicity observed |
Enzyme Inhibition
The compound's structural features suggest potential interactions with various enzymes involved in cancer progression. Studies have shown that related benzodioxole derivatives can inhibit cholinesterases, which may correlate with their anticancer activity . However, specific enzyme inhibition studies for this compound are still needed.
Case Studies
-
Study on Benzodioxole Derivatives:
A comprehensive evaluation of benzodioxole derivatives demonstrated their ability to induce apoptosis in cancer cells while exhibiting low toxicity to normal cells. The study highlighted that modifications on the benzene ring significantly influenced cytotoxicity levels . -
SIRT1 Inhibition:
Investigations into the SIRT1 inhibitory action of similar compounds revealed insights into their mechanisms of action. SIRT1 is implicated in cancer metabolism and cellular aging, making it a target for cancer therapy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s unique combination of substituents differentiates it from other benzodioxol-, thiophenyl-, and propanone-based analogs. Below is a detailed comparison:
Structural Features
Physicochemical Properties
- UV-Vis Absorption: Target compound: Predicted absorption in 300–350 nm range (based on benzodioxol and thiophenyl chromophores). Chalcone analogs: Exhibit stronger absorption (350–400 nm) due to extended π-conjugation in enone systems .
- Crystallography: Benzodioxol-containing compounds often exhibit planar geometries, with dihedral angles between aromatic rings influencing packing efficiency . The S-phenyl group in the target compound may introduce torsional strain, altering crystal lattice stability compared to non-sulfurated analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
